Chemical structure and isotopic labeling of Methyl 2-Phenylacetate-d2.
Chemical structure and isotopic labeling of Methyl 2-Phenylacetate-d2.
Synthesis, Structural Dynamics, and Analytical Applications[1]
Introduction & Chemical Identity
Methyl 2-Phenylacetate-d2 is the isotopically labeled analog of methyl phenylacetate, a volatile ester characterized by a honey-like floral odor.[1][2] In this specific isotopologue, the two hydrogen atoms at the
This modification is not merely structural; it fundamentally alters the physicochemical stability of the molecule against oxidative metabolism without changing its steric profile. This makes Methyl 2-Phenylacetate-d2 a critical tool in DMPK (Drug Metabolism and Pharmacokinetics) for studying metabolic soft spots and as a robust Internal Standard (IS) for mass spectrometry.[1][2]
1.1 Structural Specifications
| Property | Data |
| IUPAC Name | Methyl (2,2-dideuterio-2-phenyl)acetate |
| Chemical Formula | |
| Molecular Weight | 152.19 g/mol (vs. 150.17 g/mol for unlabeled) |
| Isotopic Enrichment | Typically |
| Key Feature | Benzylic C-D bonds (Bond Dissociation Energy: ~90 kcal/mol vs 85 kcal/mol for C-H) |
Synthetic Pathway: Acid-Catalyzed Esterification[2]
To ensure high isotopic purity and prevent back-exchange, the most robust synthesis involves the Fischer Esterification of pre-labeled Phenylacetic acid-
2.1 Reaction Mechanism & Workflow
The synthesis relies on the protonation of the carbonyl oxygen, making the carbonyl carbon susceptible to nucleophilic attack by methanol. The use of Phenylacetic acid-d2 as the starting material locks the deuterium label in the chemically stable benzylic position under acidic conditions.
Figure 1: Acid-catalyzed Fischer Esterification pathway for the synthesis of Methyl 2-Phenylacetate-d2.
2.2 Detailed Experimental Protocol
Objective: Synthesize 5g of Methyl 2-Phenylacetate-d2.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl
). -
Solvation: Dissolve Phenylacetic acid-
-d2 (5.0 g, 36.2 mmol) in anhydrous Methanol (30 mL).-
Note: Use a large excess of methanol to drive the equilibrium toward the ester.
-
-
Catalysis: Add concentrated Sulfuric Acid (
, 0.5 mL) dropwise while stirring. -
Reflux: Heat the mixture to reflux (approx. 65°C) for 4 hours.
-
QC Check: Monitor by TLC (Hexane:EtOAc 8:2) until the acid spot disappears.[2]
-
-
Workup:
-
Purification: Concentrate the filtrate. If high purity (>99%) is required, perform vacuum distillation (bp ~218°C at atm, adjust for vacuum).[1][2]
Analytical Characterization & Fragmentation
The substitution of deuterium at the benzylic position creates distinct spectral signatures used for structural validation.
3.1 Mass Spectrometry (GC-MS/LC-MS)
The fragmentation pattern is dominated by the stability of the benzyl/tropylium ion.
-
Parent Ion (
): Shifts from m/z 150 (unlabeled) to m/z 152 (d2). -
Base Peak (Tropylium Ion): The benzylic carbons are retained in the tropylium ring expansion.
-
McLafferty Rearrangement: Methyl phenylacetate lacks a
-hydrogen on the ester side, preventing standard McLafferty rearrangement.[1][2] Fragmentation proceeds primarily via -cleavage (loss of methoxy group).[1][2]
Figure 2: Mass spectral fragmentation pathway showing the origin of the diagnostic m/z 93 peak.
3.2 Nuclear Magnetic Resonance (
H-NMR)
-
Unlabeled: Shows a singlet at
3.60 ppm corresponding to the benzylic .[2] -
Labeled (d2): The singlet at
3.60 ppm disappears completely. -
Residual Signal: A weak quintet may appear if isotopic enrichment is <100% due to
coupling ( ).[1][2]
Application in Drug Metabolism (DMPK)[1]
Methyl 2-Phenylacetate-d2 serves as a textbook example for utilizing the Kinetic Isotope Effect (KIE) to study metabolic stability.[2]
4.1 The Deuterium Switch
The primary metabolic pathway for phenylacetic esters often involves oxidation at the benzylic position (mediated by Cytochrome P450 enzymes) or hydrolysis by esterases.
-
C-H vs. C-D Bond Strength: The C-D bond is shorter and stronger due to a lower zero-point energy.[2]
-
Primary KIE (
): If benzylic oxidation is the rate-determining step (RDS), substituting H with D will significantly reduce the reaction rate (KIE 6-10).[1] -
Metabolic Shunting: If the benzylic position is blocked by deuterium, metabolism may "switch" to aromatic hydroxylation (e.g., para-hydroxylation).[1]
4.2 Protocol: Metabolic Stability Assay
-
Incubation: Incubate Methyl 2-Phenylacetate (unlabeled) and Methyl 2-Phenylacetate-d2 (separately) with Human Liver Microsomes (HLM) at 37°C.
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with Acetonitrile.[1][2]
-
Analysis: Analyze via LC-MS/MS monitoring m/z 150 and 152.
-
Calculation: Plot ln(% Remaining) vs. time.
References
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 7559, Methyl phenylacetate. Retrieved from [Link][1]
-
Fitzpatrick, P. F. (2008).[1][2] Kinetic Isotope Effects on Aromatic and Benzylic Hydroxylation by Chromobacterium Violaceum Phenylalanine Hydroxylase. National Institutes of Health (PMC).[1][2] Retrieved from [Link]
-
ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Org. Synth. (2019).[1][2][3] Preparation of Methyl 2-(2-Acetylphenyl)acetate. Organic Syntheses. Retrieved from [Link]
